Benzyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride
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Overview
Description
Benzyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride is a quaternary ammonium compound with the molecular formula C12H19Cl2NO. It is known for its cationic properties and is used in various industrial and scientific applications. This compound is recognized for its ability to interact with negatively charged molecules, making it valuable in fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride typically involves the reaction of benzyl chloride with 3-chloro-2-hydroxypropylamine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chloride ion is replaced by the benzyl group. The reaction conditions often include a solvent such as ethanol and a temperature range of 40-45°C .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction mixture is continuously fed into the reactor, and the product is collected at the outlet. This process is efficient and reduces the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions: Benzyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions include substituted ammonium compounds, alcohols, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to enhance their stability and functionality.
Medicine: It is used in the formulation of antiseptics and disinfectants due to its antimicrobial properties.
Industry: The compound is utilized in the production of cationic surfactants, which are used in detergents, fabric softeners, and hair conditioners
Mechanism of Action
The mechanism of action of Benzyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride involves its interaction with negatively charged molecules. The cationic nature of the compound allows it to bind to anionic sites on the target molecules, disrupting their normal function. This interaction can lead to the denaturation of proteins, disruption of cell membranes, and inhibition of enzymatic activity .
Comparison with Similar Compounds
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride: This compound is similar in structure but has a trimethylammonium group instead of a benzyl group.
(2-Hydroxypropyl)dimethylammonium chloride: This compound lacks the chloro group and has a simpler structure
Uniqueness: Benzyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride is unique due to its benzyl group, which enhances its lipophilicity and allows for better interaction with hydrophobic molecules. This property makes it more effective in applications requiring strong interactions with lipid membranes or hydrophobic surfaces .
Properties
CAS No. |
67304-25-0 |
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Molecular Formula |
C12H19ClNO.Cl C12H19Cl2NO |
Molecular Weight |
264.19 g/mol |
IUPAC Name |
benzyl-(3-chloro-2-hydroxypropyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C12H19ClNO.ClH/c1-14(2,10-12(15)8-13)9-11-6-4-3-5-7-11;/h3-7,12,15H,8-10H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
AAZVLNHLLNLZEE-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CC1=CC=CC=C1)CC(CCl)O.[Cl-] |
Origin of Product |
United States |
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